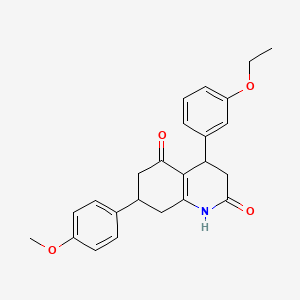![molecular formula C16H12N2O6S B4834171 N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}phenyl)acetamide](/img/structure/B4834171.png)
N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}phenyl)acetamide
説明
N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}phenyl)acetamide, commonly known as NDGA, is a natural compound found in the creosote bush (Larrea tridentata). NDGA has been extensively studied for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and anticancer properties. In
作用機序
NDGA exerts its therapeutic effects through various mechanisms of action. NDGA has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. NDGA also inhibits the activity of STAT3, a transcription factor that is involved in the development and progression of cancer. NDGA has also been shown to activate the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects
NDGA has been shown to have various biochemical and physiological effects. NDGA inhibits the activity of the enzyme lipoxygenase, which is involved in the production of leukotrienes, a type of inflammatory mediator. NDGA also inhibits the activity of the enzyme tyrosinase, which is involved in the production of melanin, a pigment that contributes to skin color.
実験室実験の利点と制限
NDGA has several advantages for lab experiments. It is readily available and can be synthesized using simple chemical reactions. NDGA is also stable and can be stored for long periods without degradation. However, NDGA has some limitations for lab experiments. NDGA is insoluble in water, which can make it difficult to dissolve in aqueous solutions. NDGA also has a low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
NDGA has several potential future directions for research. One area of research is the development of NDGA analogs with improved bioavailability and efficacy. Another area of research is the investigation of NDGA in combination with other therapeutic agents for the treatment of cancer and inflammation. NDGA also has potential applications in the development of novel antioxidants and skin whitening agents. Further research is needed to fully understand the therapeutic potential of NDGA and its mechanisms of action.
Conclusion
In conclusion, NDGA is a natural compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. NDGA exerts its effects through various mechanisms of action and has several advantages and limitations for lab experiments. Further research is needed to fully understand the therapeutic potential of NDGA and its future directions.
科学的研究の応用
NDGA has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, NDGA has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. NDGA has also been shown to induce apoptosis (programmed cell death) in cancer cells.
In inflammation research, NDGA has been shown to inhibit the production of inflammatory cytokines and enzymes, such as COX-2 and iNOS. NDGA has also been shown to reduce the severity of inflammation in animal models of arthritis and colitis.
In neurodegenerative disorder research, NDGA has been shown to protect neurons from oxidative stress and neurotoxicity. NDGA has also been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-acetamidobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6S/c1-10(19)17-11-6-8-12(9-7-11)25(22,23)24-18-15(20)13-4-2-3-5-14(13)16(18)21/h2-9H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXJZHICUSBHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methoxy-N-[3-oxo-3-(propylamino)propyl]benzamide](/img/structure/B4834093.png)
![butyl 4-[(2-naphthylsulfonyl)amino]benzoate](/img/structure/B4834100.png)
![3-[4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-3-(4-fluorophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4834108.png)



![2-[(cyclobutylcarbonyl)amino]benzamide](/img/structure/B4834132.png)
![5-[({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4834135.png)
![5-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3-phenylisoxazole](/img/structure/B4834151.png)
![methyl 4-[(2-quinolinylthio)methyl]benzoate](/img/structure/B4834156.png)
![1-(3,5-dimethylphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4834165.png)
![N-(3-chloro-4-fluorophenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4834172.png)
![2-[(5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4834177.png)
![N-(tert-butyl)-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4834183.png)